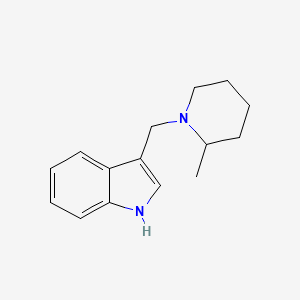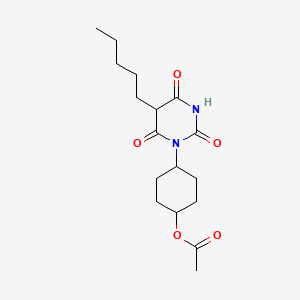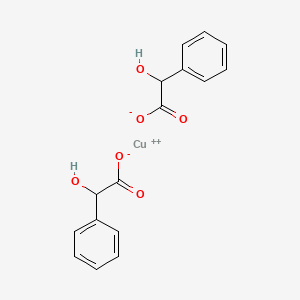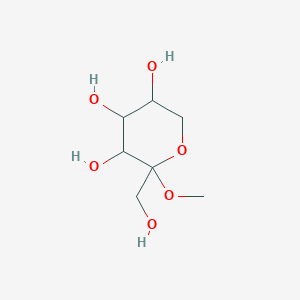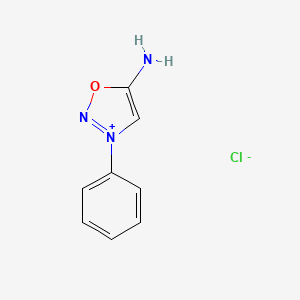
3-Phenylsydnone imine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds known for their unique electronic structures and significant biological activities. The compound is characterized by a phenyl group attached to the sydnone core, which is further modified by an imine group and a hydrochloride moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. A common method includes the use of a mechanochemical approach, such as ball-milling, which avoids the use of organic solvents and purification steps . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical synthesis, leveraging the same principles as laboratory-scale methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Phenylsydnone imine monohydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Sydnone: The parent compound with a keto group instead of an imine group.
Münchnone: Another mesoionic compound with similar reactivity but different electronic properties.
Isomünchnone: A structural isomer of münchnone with distinct reactivity.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its imine group, which imparts different reactivity and biological activity compared to other sydnones. Its ability to undergo SPSAC reactions makes it particularly valuable in bioorthogonal chemistry .
Propiedades
Número CAS |
1008-78-2 |
|---|---|
Fórmula molecular |
C8H8ClN3O |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
Clave InChI |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


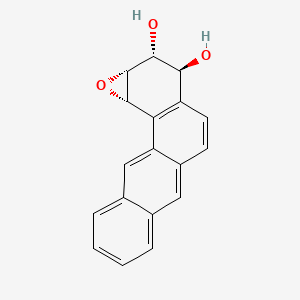
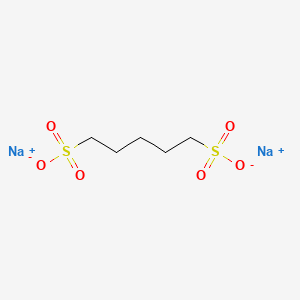
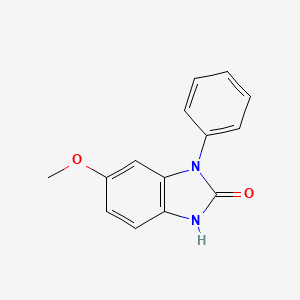
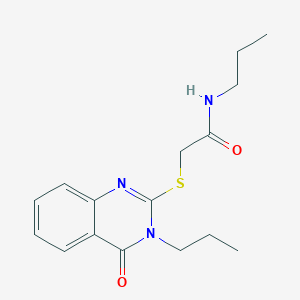

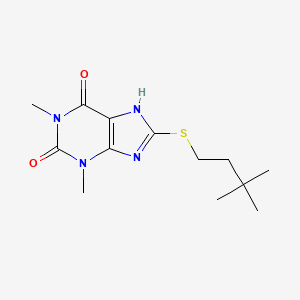
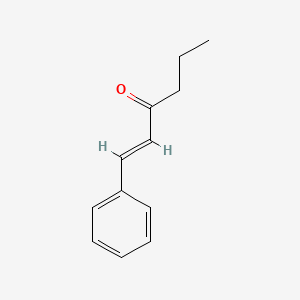
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
